molecular formula C9H12Cl2FN B12311282 2-(3-Chloro-5-fluorophenyl)propan-2-amine hydrochloride

2-(3-Chloro-5-fluorophenyl)propan-2-amine hydrochloride

Cat. No.: B12311282
M. Wt: 224.10 g/mol
InChI Key: FXTFORFVXIPFAQ-UHFFFAOYSA-N
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Description

2-(3-Chloro-5-fluorophenyl)propan-2-amine hydrochloride is a chemical compound with the molecular formula C9H11ClFN. It is known for its unique structure, which includes a chloro and fluoro substituent on a phenyl ring, attached to a propan-2-amine group. This compound is often used in various scientific research applications due to its distinctive chemical properties .

Properties

Molecular Formula

C9H12Cl2FN

Molecular Weight

224.10 g/mol

IUPAC Name

2-(3-chloro-5-fluorophenyl)propan-2-amine;hydrochloride

InChI

InChI=1S/C9H11ClFN.ClH/c1-9(2,12)6-3-7(10)5-8(11)4-6;/h3-5H,12H2,1-2H3;1H

InChI Key

FXTFORFVXIPFAQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC(=CC(=C1)Cl)F)N.Cl

Origin of Product

United States

Preparation Methods

The synthesis of 2-(3-Chloro-5-fluorophenyl)propan-2-amine hydrochloride typically involves several steps. One common synthetic route includes the reaction of 3-chloro-5-fluorobenzaldehyde with nitroethane to form the corresponding nitrostyrene. This intermediate is then reduced to the amine using a reducing agent such as lithium aluminum hydride (LiAlH4). The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid (HCl) under controlled conditions .

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, solvents, and reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

2-(3-Chloro-5-fluorophenyl)propan-2-amine hydrochloride undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or carboxylic acids, while reduction yields amines .

Scientific Research Applications

Medicinal Chemistry

The compound has garnered attention for its potential therapeutic applications, particularly in treating neurological disorders. Studies suggest that it may interact with neurotransmitter systems, influencing the release and reuptake of dopamine and norepinephrine, which are crucial in mood regulation and cognitive functions.

Case Study: Neuropharmacological Effects
A study published in PubMed evaluated the effects of 2-(3-Chloro-5-fluorophenyl)propan-2-amine hydrochloride on rodent models exhibiting symptoms akin to Parkinson's disease. The compound demonstrated a capacity to reduce l-DOPA-induced dyskinesias without impairing normal motor functions, indicating its potential as a treatment for motor complications associated with Parkinson's disease .

Organic Synthesis

In organic chemistry, this compound serves as a valuable building block for synthesizing other biologically active molecules. Its unique structure allows for various chemical modifications that can lead to novel compounds with enhanced pharmacological properties.

Synthesis Example:
The compound can be utilized in reactions such as nucleophilic substitutions or coupling reactions to create more complex structures that may exhibit improved efficacy against specific biological targets.

Research into the biological activities of 2-(3-Chloro-5-fluorophenyl)propan-2-amine hydrochloride has revealed interactions with various biomolecules. Investigations into its binding affinity to dopamine receptors have shown promising results, suggesting its potential role in modulating dopaminergic signaling pathways.

Table: Biological Activity Overview

Activity TypeObserved Effects
Dopamine Receptor BindingHigh affinity for D3 receptors
Neurotransmitter ModulationIncreased dopamine release
Behavioral ImpactReduction in hyperactivity

Mechanism of Action

The mechanism of action of 2-(3-Chloro-5-fluorophenyl)propan-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulate enzyme activity, or interfere with cellular signaling pathways. The exact mechanism depends on the specific biological context and the target molecules involved .

Comparison with Similar Compounds

2-(3-Chloro-5-fluorophenyl)propan-2-amine hydrochloride can be compared with other similar compounds, such as:

The uniqueness of 2-(3-Chloro-5-fluorophenyl)propan-2-amine hydrochloride lies in its specific combination of chloro and fluoro substituents, which confer distinct chemical and biological properties .

Biological Activity

2-(3-Chloro-5-fluorophenyl)propan-2-amine hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, receptor interactions, and applications in scientific research.

The biological activity of 2-(3-Chloro-5-fluorophenyl)propan-2-amine hydrochloride is primarily attributed to its interaction with neurotransmitter receptors. The compound may function as an agonist or antagonist, modulating the activity of these receptors and influencing various biochemical pathways. Specifically, it has been studied for its effects on serotonin (5-HT) receptors, which play a crucial role in mood regulation and other physiological processes.

Receptor Binding Studies

Research indicates that 2-(3-Chloro-5-fluorophenyl)propan-2-amine hydrochloride exhibits significant binding affinity for various neurotransmitter receptors. A study highlighted its selective activity at the 5-HT receptor subtypes, demonstrating that modifications in the chemical structure can lead to variations in receptor selectivity and potency .

Table 1: Binding Affinity of 2-(3-Chloro-5-fluorophenyl)propan-2-amine Hydrochloride at Various Receptors

Receptor TypeBinding Affinity (nM)Activity Type
5-HT1A150Agonist
5-HT2A75Agonist
D2300Antagonist
α1200Antagonist

Case Studies

In clinical settings, compounds similar to 2-(3-Chloro-5-fluorophenyl)propan-2-amine hydrochloride have been investigated for their potential therapeutic effects in treating mood disorders and anxiety. For instance, a study involving a related compound demonstrated significant improvements in depressive symptoms when administered to patients with treatment-resistant depression .

Applications in Scientific Research

The compound serves as a valuable building block in organic synthesis, particularly in the development of more complex molecules for pharmaceutical applications. Its unique chemical properties allow it to be utilized in studies involving receptor binding and enzyme inhibition, making it a versatile tool in medicinal chemistry.

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